molecular formula C22H16BrF2N3O2 B10940115 N-(1-benzyl-1H-benzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide

N-(1-benzyl-1H-benzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide

Cat. No.: B10940115
M. Wt: 472.3 g/mol
InChI Key: XITFGYZDFSJPAV-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the benzyl group. Subsequent steps involve the bromination and difluoromethoxylation of the benzamide moiety. The reaction conditions generally require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as high temperature or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,5-DICHLOROBENZENESULFONAMIDE
  • N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-NITROBENZENESULFONAMIDE
  • N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE

Uniqueness

N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of the bromine and difluoromethoxy groups, which can impart distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity, stability, or biological activity compared to similar compounds.

Properties

Molecular Formula

C22H16BrF2N3O2

Molecular Weight

472.3 g/mol

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C22H16BrF2N3O2/c23-15-10-11-19(30-21(24)25)16(12-15)20(29)27-22-26-17-8-4-5-9-18(17)28(22)13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,26,27,29)

InChI Key

XITFGYZDFSJPAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=CC(=C4)Br)OC(F)F

Origin of Product

United States

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